molecular formula C14H8Br2N2OS B2757371 (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide CAS No. 1223878-36-1

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide

Cat. No. B2757371
CAS RN: 1223878-36-1
M. Wt: 412.1
InChI Key: LBIGCYQJOAHCGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutaminase is a key enzyme in cancer cells, as it provides energy and biosynthetic precursors for cell proliferation. Therefore, BPTES has been investigated as a potential anticancer agent.

Scientific Research Applications

Synthetic Applications and Molecular Structures

  • The synthesis of (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide and its analogs involves exploring their potential as intermediates in organic synthesis. Analog compounds, such as those described by Ghosh, Zheng, and Uckun (1999), are utilized in studying molecular structures and hydrogen-bonding networks due to their planar conformations, which may be favorable for binding to biological targets like the epidermal growth factor receptor (EGFR) (Ghosh, Zheng, & Uckun, 1999).

Antipathogenic Activity

  • The antipathogenic activity of thiourea derivatives, which share structural similarities with the target compound, has been investigated. These studies found significant antimicrobial properties against biofilm-forming bacteria like Pseudomonas aeruginosa and Staphylococcus aureus, suggesting a potential avenue for developing novel antimicrobial agents (Limban, Marutescu, & Chifiriuc, 2011).

Photophysical Properties

  • Research into the photophysical properties of novel 4-aryl substituted thiophene derivatives, which include structural motifs similar to (Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide, has demonstrated their potential as functional materials for organic light-emitting diodes (OLEDs). These findings underscore the importance of such compounds in the development of advanced materials for electronic applications (Xu & Yu, 2011).

properties

IUPAC Name

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Br2N2OS/c15-10-6-11(20-8-10)5-9(7-17)14(19)18-13-4-2-1-3-12(13)16/h1-6,8H,(H,18,19)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBIGCYQJOAHCGK-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C(=CC2=CC(=CS2)Br)C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC(=CS2)Br)/C#N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Br2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-N-(2-bromophenyl)-3-(4-bromothiophen-2-yl)-2-cyanoprop-2-enamide

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